2-Oxo-1,3-thiazolidine-5-carboxylic acid

Description

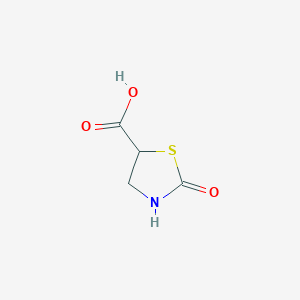

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-thiazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUYBXHQDHHHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596892 | |

| Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145283-66-5 | |

| Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Elucidation of 2 Oxo 1,3 Thiazolidine 5 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the initial characterization of newly synthesized compounds, offering detailed information about their molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectra of thiazolidine (B150603) derivatives, the protons of the thiazolidine ring exhibit characteristic chemical shifts. For instance, in derivatives of thiazolidine-4-carboxylic acid, the proton at the C4 position typically appears as a doublet of doublets, reflecting its coupling with the diastereotopic protons at the C5 position. The chemical shifts of protons adjacent to the carbonyl group of the carboxylic acid are generally found in the range of 2.5-3.0 ppm. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm, although its position and appearance can be influenced by the solvent and concentration. nanobioletters.comlibretexts.org

The ¹³C NMR spectra provide complementary information. The carbon atom of the carbonyl group in the thiazolidine ring (C2) and the carboxylic acid (C=O) typically resonate at the downfield end of the spectrum, generally in the range of 165-185 ppm. openstax.org The chemical shifts of the other carbon atoms in the thiazolidine ring (C4 and C5) are found at higher field strengths.

Interactive Table: Representative ¹H NMR Chemical Shifts for a Thiazolidine-4-carboxylic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~5.5 | Singlet | - |

| H-4 | ~4.4 | Doublet of Doublets | J = 4.5, 9.0 |

| H-5 | ~3.3 | Multiplet | - |

| COOH | >10 | Singlet (broad) | - |

Interactive Table: Representative ¹³C NMR Chemical Shifts for a Thiazolidine-4-carboxylic Acid Derivative

| Carbon | Chemical Shift (ppm) |

| C=O (acid) | ~173 |

| C=O (ring) | ~170 |

| C-2 | ~70 |

| C-4 | ~63 |

| C-5 | ~35 |

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequency of these vibrations is characteristic of the bond type and its environment.

For 2-oxo-1,3-thiazolidine-5-carboxylic acid and its derivatives, the IR spectrum is dominated by the characteristic absorptions of the carbonyl groups and the hydroxyl group of the carboxylic acid. The C=O stretching vibration of the lactam (oxo group) in the thiazolidine ring typically appears in the region of 1680-1700 cm⁻¹. The C=O stretch of the carboxylic acid is usually observed between 1700 and 1730 cm⁻¹ for saturated acids. spectroscopyonline.com

A key feature of the IR spectrum of a carboxylic acid is the very broad absorption band for the O-H stretching vibration, which typically extends from 2500 to 3300 cm⁻¹. libretexts.orgopenstax.org This broadness is a result of strong hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. spectroscopyonline.com Another characteristic, though less intense, absorption is the O-H wagging peak, which is also broad and appears around 900-960 cm⁻¹. spectroscopyonline.com

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) |

| C-H | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 |

| C=O (Lactam) | Stretching | 1680-1700 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| O-H (Carboxylic Acid) | Bending (wag) | 900-960 (broad) |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For carboxylic acids, fragmentation often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The fragmentation of the thiazolidine ring can also lead to characteristic fragment ions. For instance, thiazolidine derivatives often show fragmentation of the thiazole (B1198619) ring followed by fragmentation of the pyrimidine (B1678525) rings, indicating the relative stability of the pyrimidine ring. sapub.org The presence of sulfur results in a characteristic isotopic pattern for the molecular ion peak and sulfur-containing fragments, with an (M+2) peak that is approximately 4.4% of the intensity of the M⁺ peak. sapub.org

For more complex derivatives, such as those analyzed by gas chromatography-mass spectrometry (GC-MS), the fragmentation patterns can be more intricate. The derivatization of the molecule, for example, by silylation, can lead to characteristic fragment ions that aid in the identification and quantification of the analyte. nih.gov

Interactive Table: Common Fragment Ions in the Mass Spectrum of a Carboxylic Acid

| Fragmentation | Mass Loss (Da) | Resulting Ion |

| Loss of a hydroxyl radical | 17 | [M - OH]⁺ |

| Loss of a carboxyl radical | 45 | [M - COOH]⁺ |

| Loss of water | 18 | [M - H₂O]⁺ |

| Alpha-cleavage | Variable | Acylium ion [R-CO]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

Crystal Structure Determination and Refinement

The process of crystal structure determination begins with the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem, and the structural model is refined to obtain the final, high-resolution structure.

For thiazolidinone derivatives, X-ray crystallography has been used to confirm the molecular structure and to study the conformation of the five-membered ring. researchgate.net For example, in (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, the five-membered thiazolidine ring was found to adopt a slightly twisted conformation. researchgate.net The refinement of the crystal structure provides precise values for bond lengths and angles, which can be compared with theoretical values from computational studies.

Interactive Table: Example Crystallographic Data for a Thiazolidinone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.7159 |

| b (Å) | 12.817 |

| c (Å) | 20.737 |

| V (ų) | 2316.6 |

| Z | 8 |

| R-factor | 0.037 |

Note: This data is for a representative thiazolidinone derivative and not for this compound itself. nih.gov

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, C-H...O, C-O...π Interactions)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively determine the crystal packing and the supramolecular architecture.

Hydrogen Bonding: In the crystal structures of this compound and its derivatives, hydrogen bonding is expected to be a dominant intermolecular force. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the lactam group also contains a hydrogen bond donor (N-H) and acceptor (C=O). These groups can form a variety of hydrogen bonding motifs, such as chains and rings, which link the molecules into extended networks. researchgate.netnih.govmdpi.com For example, in the crystal structure of trans-4-(1-naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, N—H⋯O and O—H⋯O hydrogen bonds link the molecules into one-dimensional tapes. nih.gov

C-O...π and π...π Interactions: In derivatives containing aromatic rings, C-O...π and π...π stacking interactions can also be observed. C-O...π interactions involve the interaction of the electron-rich π-system of an aromatic ring with the partial positive charge on a carbonyl carbon atom. π...π stacking interactions occur between the faces of adjacent aromatic rings. These interactions are important in directing the assembly of molecules in the crystal. researchgate.netnih.gov

The study of these supramolecular interactions is crucial for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties.

Tautomerism and Isomerism in Thiazolidinone Carboxylic Acid Systems

The structural complexity of thiazolidinone carboxylic acid systems is underscored by the potential for both tautomerism and stereoisomerism. These phenomena are critical in defining the molecule's three-dimensional shape, reactivity, and interactions with biological systems. The thiazolidinone ring, particularly when substituted, presents a rich field for structural analysis, involving equilibria between different tautomeric forms and the formation of distinct stereoisomers.

The 2-oxo-1,3-thiazolidine ring exhibits prototropic tautomerism, primarily characterized by the equilibrium between the amide (oxo or lactam) form and the imidic acid (imino or enol-like) form. This is a type of keto-enol tautomerism specific to lactam systems.

The predominant tautomer is the 2-oxo form, where a carbonyl group exists at the C2 position. However, a proton transfer from the nitrogen at position 3 (N3) to the oxygen at C2 can occur, resulting in the formation of the 2-hydroxy-1,3-thiazol-2-ene-5-carboxylic acid, the imino tautomer.

Equilibrium Dynamics:

The equilibrium between these two forms is typically heavily skewed towards the 2-oxo tautomer due to the greater thermodynamic stability of the amide bond compared to the imine double bond within the ring system. This stability is influenced by several factors:

Solvent Polarity: The equilibrium can be affected by the solvent. Polar solvents may stabilize the more polar oxo form through hydrogen bonding. rsc.org

Substitution: Electron-donating or withdrawing groups on the thiazolidine ring can influence the electron density and the acidity of the N-H proton, thereby shifting the equilibrium.

Intramolecular Hydrogen Bonding: The imino form has the potential for intramolecular hydrogen bonding, which could offer some stabilization, though generally not enough to make it the major form. mdpi.com

Spectroscopic methods are crucial for identifying and quantifying the tautomeric forms. In ¹H NMR spectroscopy, the lactam proton (N-H) of the oxo form typically appears as a distinct signal, often in the range of 12-13 ppm for related thiazolidinone structures. researchgate.net The hypothetical imine proton of the enol-like form would be expected at a significantly different chemical shift, around 9.0 ppm. researchgate.net Theoretical studies using Density Functional Theory (DFT) also support the predominance of the oxo (or thione in analogous sulfur compounds) tautomer in the solid state and in solution. epa.gov

| Tautomeric Form | Systematic Name | Key Structural Feature | Expected Stability | Primary Spectroscopic Evidence |

|---|---|---|---|---|

| 2-Oxo (Lactam) | This compound | C=O group at C2 | Major Tautomer (Thermodynamically favored) | ¹H NMR signal for N-H proton (~12-13 ppm) researchgate.net |

| 2-Imino (Enol-like) | 2-Hydroxy-1,3-thiazole-4,5-dihydro-5-carboxylic acid | C=N double bond and C-OH group at C2 | Minor Tautomer | Hypothetical ¹H NMR signal for =N-H proton (~9.0 ppm) researchgate.net |

When the methylene (B1212753) carbon at the C5 position of the thiazolidinone ring is involved in the formation of an exocyclic double bond, typically through reactions like Knoevenagel condensation with aldehydes or ketones, geometric isomerism arises. nih.gov This results in the formation of Z and E isomers, which are diastereomers with different spatial arrangements of substituents around the double bond.

The stereochemical outcome of these reactions is often highly selective, with one isomer being predominantly formed. The Z-configuration is frequently the major product in the synthesis of 5-ylidene-4-thiazolidinones. nih.gov The determination of the specific configuration is paramount and is achieved through a combination of advanced spectroscopic techniques and computational modeling.

Methods for Stereochemical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining stereochemistry. The NOESY experiment detects through-space interactions between protons. For a 5-ylidene derivative, a key NOE correlation between the vinylic proton of the exocyclic double bond and the proton at C4 of the thiazolidinone ring can unambiguously establish the Z or E geometry.

Density Functional Theory (DFT) Calculations: Computational methods are used to calculate the relative energies of the possible isomers (E vs. Z) and conformers (e.g., endo vs. exo). nih.gov These calculations can predict the most stable isomer, and the results are often in excellent agreement with experimental NMR data. DFT studies have shown that for many 5-substituted thiazolidinone derivatives, there are significant energy gaps (over 20 kcal/mol) between isomers, indicating that only one conformation is dominant and isomerization is difficult. nih.gov

| Isomer Type | Description | Primary Method of Identification | Typical Finding |

|---|---|---|---|

| Z-Isomer | Substituents of higher priority on the same side of the exocyclic double bond. | 2D-NOESY NMR, X-Ray Diffraction | Often the major product in Knoevenagel condensations. nih.gov |

| E-Isomer | Substituents of higher priority on opposite sides of the exocyclic double bond. | 2D-NOESY NMR, X-Ray Diffraction | Generally the minor or unobserved product. |

| Conformational Isomers (Endo/Exo) | Refers to the orientation of substituents relative to the ring plane. | DFT Calculations, 2D-NOESY NMR | DFT calculations can predict the lowest energy conformer. nih.gov |

Reactivity and Chemical Transformations of 2 Oxo 1,3 Thiazolidine 5 Carboxylic Acid Derivatives

Oxidation Reactions of the Thiazolidine (B150603) Ring System

Information regarding the direct oxidation of the sulfur atom in 2-oxo-1,3-thiazolidine-5-carboxylic acid to form the corresponding sulfoxide (B87167) or sulfone derivatives is not extensively documented in the available literature. However, studies on related thiazolidine and 2-thiazoline systems provide insights into potential oxidative pathways. The oxidation of the sulfur atom in the thiazolidine ring typically leads to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).

The reactivity of the sulfur atom is influenced by its chemical environment, including the substituents on the ring. For instance, the oxidation of chiral 2-thiazolines has been shown to result in either ring-opening or the formation of thiazoline (B8809763) 1,1-dioxides, depending on the oxidant and reaction conditions. These sulfones can be highly reactive and susceptible to nucleophilic attack, which may lead to ring cleavage. While these reactions are on a related class of compounds, they suggest that the sulfur atom in the 2-oxo-1,3-thiazolidine ring is also susceptible to oxidation, which could potentially lead to novel derivatives or ring-opened products.

Reduction Reactions Leading to Modified Thiazolidine Derivatives

The reduction of this compound derivatives can target both the C2-oxo group and the C5-carboxylic acid. The choice of reducing agent is critical for achieving selectivity.

Reduction of the Carboxylic Acid Group: The carboxylic acid at the C5 position can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. reddit.comwizeprep.com The resulting 5-(hydroxymethyl)-2-oxothiazolidine is a valuable intermediate for further functionalization.

Reduction of the C2-Oxo Group: The reduction of the lactam-like carbonyl group at the C2 position is more challenging. Strong hydrides like LiAlH₄, which can reduce amides to amines, could potentially reduce the C2-oxo group to a methylene (B1212753) (CH₂) group, yielding a thiazolidine-5-carboxylic acid derivative. However, this reaction would likely also reduce the carboxylic acid. Selective reduction of the C2-oxo group in the presence of the carboxylic acid would require specific protecting group strategies or specialized reagents.

| Functional Group | Reducing Agent | Typical Product |

| C5-Carboxylic Acid | LiAlH₄ | C5-Primary Alcohol |

| C5-Carboxylic Acid | NaBH₄ | No reaction |

| C2-Oxo (Amide) | LiAlH₄ | C2-Methylene (Amine) |

Nucleophilic and Electrophilic Substitution Reactions on the Ring and Carboxylic Acid Group

The functional groups of this compound offer multiple sites for nucleophilic and electrophilic substitution reactions.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups via nucleophilic acyl substitution.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester through Fischer esterification. masterorganicchemistry.com This is a reversible reaction, often driven to completion by using the alcohol as the solvent.

Amide Formation: The formation of amides directly from the carboxylic acid and an amine is challenging due to an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com

Reactions at the N3-Position: The secondary amine within the thiazolidine ring is a nucleophile and can undergo electrophilic substitution.

N-Acylation: The nitrogen atom can be acylated using acid chlorides or anhydrides in the presence of a base. This reaction is often used to introduce various substituents or to protect the nitrogen during other transformations.

Cyclization and Ring-Opening Pathways

Cyclization (Synthesis): The this compound ring is typically synthesized via cyclization reactions involving L-cysteine. In this process, the thiol and amine groups of L-cysteine react with a carbonyl-containing electrophile that provides the C2 carbon. A common laboratory and industrial synthesis involves the reaction of L-cysteine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or phenyl chloroformate, under basic conditions. google.comgoogle.comnih.gov This method efficiently forms the five-membered ring containing the C2-oxo group.

Ring-Opening Pathways: 2-Oxo-1,3-thiazolidine-4-carboxylic acid (OTC), a closely related compound, is well-known as a prodrug of L-cysteine. nih.govnih.gov It undergoes enzymatic ring-opening in vivo, a reaction catalyzed by the intracellular enzyme 5-oxoprolinase. physiology.orgresearchgate.net This hydrolysis reaction cleaves the ring to release L-cysteine, which is then available for the synthesis of glutathione, a major cellular antioxidant. researchgate.net This biological ring-opening highlights the inherent reactivity of the ring system and its susceptibility to hydrolysis under specific conditions. Epimerization of some thiazolidine-4-carboxylic acid derivatives in solution has also been observed to proceed through a ring-opening and recyclization mechanism. researchgate.net

| Process | Reactants/Conditions | Product/Outcome |

| Cyclization | L-Cysteine + Phosgene equivalent (e.g., Triphosgene) | This compound |

| Ring-Opening | Enzymatic hydrolysis (5-oxoprolinase) | L-Cysteine + CO₂ |

Condensation Reactions with Aromatic Aldehydes and Related Electrophiles

Condensation reactions, such as the Knoevenagel condensation, typically involve the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org

In the case of 2,4-thiazolidinediones, which possess a methylene group at the C5 position situated between two carbonyl groups, the C5 protons are sufficiently acidic to be removed by a mild base. This allows the resulting carbanion to act as a nucleophile and attack aromatic aldehydes, leading to the formation of 5-arylidene derivatives. researchgate.netresearchgate.net This reaction is a well-established method for synthesizing a variety of biologically active compounds.

For this compound, the C5 position is adjacent to the C2-oxo group and the C5-carboxylic acid group. While these groups are electron-withdrawing, they provide less activation to the C5 proton compared to the two flanking carbonyls in 2,4-thiazolidinediones. Consequently, Knoevenagel-type condensation reactions at the C5 position of this compound are not commonly reported and are expected to be less facile. The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) with substrates containing a carboxylic acid, which can lead to condensation followed by decarboxylation. organic-chemistry.org However, specific applications of this reaction to this compound are not well-documented in the literature.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or other macromolecular target.

Molecular docking simulations are pivotal in elucidating how thiazolidinone-based ligands, including derivatives of 2-Oxo-1,3-thiazolidine-5-carboxylic acid, interact with biological targets. These simulations can predict the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, studies on the closely related compound 2,4-dioxothiazolidine-5-acetic acid have shown that its binding to proteins can be mediated by two hydrogen bonds. nih.govacs.org The predicted binding modes reveal how the ligand orients itself within the binding pocket to maximize these favorable interactions. researchgate.net The conformation of the docked ligand, along with its interactions, provides a detailed picture of the binding event, which is crucial for understanding its mechanism of action. amazonaws.com

A key outcome of molecular docking is the identification of the putative binding site on the target macromolecule. The simulations map out the cavity or groove where the ligand prefers to bind. Furthermore, these studies pinpoint the specific amino acid residues within the binding site that are critical for the interaction. For thiazolidine (B150603) derivatives, enzymatic studies have indicated that binding efficiency can be highly dependent on the presence of specific functional groups, such as a 5-carbonyl group and an L-configuration at the C-2 position. Docking simulations can reveal, for example, which residues form hydrogen bonds with the carbonyl oxygen or have hydrophobic contacts with the thiazolidine ring, thereby identifying them as critical for ligand recognition and binding.

Modern drug discovery increasingly recognizes that a ligand may interact with multiple biological targets, a concept known as polypharmacology. Multi-target docking approaches are employed to screen a single compound against a panel of different proteins to explore its potential off-target effects or to intentionally design multi-target agents. nih.govacs.org For example, thiazolidine-2,4-dione scaffolds have been investigated as potential conjoint inhibitors of multiple receptor tyrosine kinases, such as EGFR and VEGFR-2, for cancer treatment. nih.gov This strategy has also been applied to derivatives of thiazolidine-4-carboxylic acid, where docking against multiple targets can highlight their potential as lead compounds for further optimization. ijpsjournal.com By predicting the binding of a molecule like 2,4-dioxothiazolidine-5-acetic acid to various macromolecules, researchers can gain insights into its specificity and potential pharmacokinetic properties. nih.govacs.org

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and energetic landscape of a molecule. These methods are used to calculate various molecular descriptors that correlate with chemical reactivity and stability.

The electronic structure of a molecule governs its reactivity and interaction with other molecules. DFT is a powerful tool for analyzing these properties.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For derivatives of 2,4-dioxothiazolidine-5-acetic acid, DFT calculations at the M06/6-311G(d,p) level of theory have been used to analyze FMOs, confirming the stability and charge transfer phenomena within the molecules. nih.govacs.org

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons. Negative potential regions (typically colored red) are susceptible to electrophilic attack and are associated with nucleophilic sites, while positive potential regions (colored blue) are prone to nucleophilic attack and represent electrophilic sites. researchgate.netnih.gov MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent forces that are fundamental to ligand-receptor binding. researchgate.net

Table 1: Calculated Quantum Chemical Properties of a Thiazolidine Derivative

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 |

Note: Values are representative for thiazolidinone-type structures and can vary based on the specific derivative and computational method used.

Molecules can exist in various three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. DFT calculations are highly effective for mapping the potential energy surface of a molecule. For substituted thiazolidin-4-ones, DFT has been used to perform detailed conformational analyses, showing that certain isomers (e.g., exo conformations) are energetically more favorable than others. nih.gov By systematically rotating dihedral angles and performing geometry optimizations, researchers can locate various energy minima and the transition states that connect them. nih.gov This provides a comprehensive map of the molecule's conformational flexibility and stability, with theoretical results often showing good agreement with experimental data from techniques like 2D-NMR. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds related to 2-oxo-1,3-thiazolidine, such as 2,4-thiazolidinedione (B21345), virtual screening has been effectively employed to discover new inhibitors for various therapeutic targets.

One notable strategy involved the creation of a large virtual library of approximately 20,000 compounds built around the 2,4-thiazolidinedione core. This library was then screened to identify dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are key enzymes in inflammatory processes. nih.gov This multidisciplinary approach, combining virtual screening with chemical synthesis and biological validation, led to the identification of four compounds that inhibited both enzymes in the low- to mid-micromolar range. nih.gov Such results highlight the utility of the thiazolidinone core in developing new anti-inflammatory agents and demonstrate the power of virtual screening to explore vast chemical spaces efficiently. nih.gov

Following the identification of initial hits through screening, lead optimization is performed to improve the potency, selectivity, and pharmacokinetic properties of the compounds. This process often involves molecular docking studies to understand the binding modes of the compounds within the active site of the target protein. For instance, docking studies with newly synthesized thiazole-conjugated heterocycles were conducted against the Rho6 protein to investigate their theoretical binding interactions. nih.gov By analyzing these interactions, researchers can make targeted chemical modifications to the lead compound to enhance its affinity and efficacy.

The general workflow for such a computational strategy is outlined below:

| Step | Description | Computational Tools Used | Outcome |

| 1. Target Identification | A specific protein or enzyme target is selected based on its role in a disease pathway. | N/A | A validated biological target. |

| 2. Library Generation | A large, diverse library of virtual compounds is created, often based on a core scaffold like 2,4-thiazolidinedione. | Chemical drawing software, library enumeration tools. | A virtual library of potential drug candidates. |

| 3. Virtual Screening | The virtual library is computationally screened against the 3D structure of the target protein to predict binding affinity. | Molecular docking software (e.g., PyRx). nih.gov | A ranked list of "hit" compounds with the best-predicted binding scores. |

| 4. Hit Selection & Synthesis | The most promising hits are selected based on docking scores and chemical feasibility for laboratory synthesis. | N/A | A small number of synthesized compounds for biological testing. |

| 5. Biological Validation | The synthesized compounds are tested in vitro to confirm their activity against the target. | N/A | Experimental validation of active compounds. |

| 6. Lead Optimization | The validated hits (leads) are further analyzed via docking and other modeling techniques to guide chemical modifications for improved properties. | Molecular modeling software (e.g., Discovery Studio). nih.gov | Optimized lead compounds with enhanced potency and selectivity. |

This iterative cycle of computational design, synthesis, and testing is crucial for accelerating the drug discovery process and developing novel therapeutics based on the 2-oxo-1,3-thiazolidine scaffold and its analogs.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Investigational Compounds (excluding toxicity aspects)

In the development of new drugs, it is critical to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, ADME prediction has become a standard practice to filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline, thereby saving significant time and resources. nih.gov

For derivatives of the thiazolidine core, various computational models and online tools, such as SwissADME, are frequently used to predict their ADME properties. ymerdigital.comtandfonline.com These predictions are based on the molecular structure of the compound and help assess its potential to be orally bioavailable and reach its target in the body.

Key ADME parameters that are computationally evaluated include:

Absorption: This relates to how well a drug is absorbed into the bloodstream, typically from the gastrointestinal tract. Predictions often rely on properties like lipophilicity (Log P), solubility, and compliance with established rules like Lipinski's Rule of Five. ymerdigital.comnih.gov Studies on novel thiazolidin-2,4-dione derivatives showed that the compounds were predicted to be drug-like, indicating good potential for absorption. nih.gov

Distribution: This describes how a drug spreads throughout the various tissues and fluids of the body. The Brain/Blood Barrier (BBB) penetration is a key parameter, often predicted using models like the BOILED-Egg model, which computes the lipophilicity and polarity of small molecules. ymerdigital.com

Metabolism: This refers to the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). ymerdigital.com For a series of designed thiazolidinedione derivatives, predictions indicated that several compounds were inhibitors of various CYP enzymes, which is a critical consideration for potential drug-drug interactions. ymerdigital.com

Excretion: This is the process by which the drug and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism provide indirect insights.

A summary of predicted ADME properties for a representative set of investigational thiazolidinone derivatives is often presented in a tabular format.

Table of Predicted ADME Properties for Thiazolidinone Analogs

| Compound ID | Molecular Weight ( g/mol ) | Log P (Lipophilicity) | Water Solubility | GI Absorption | CYP Inhibition (Predicted) | Lipinski Rule Violations |

|---|---|---|---|---|---|---|

| Analog n1 | <500 | Moderate | Good | High | None | 0 |

| Analog n2 | <500 | Moderate | Good | High | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | 0 |

| Analog n11 | <500 | High | Moderate | High | None | 0 |

| Analog n14 | <500 | High | Poor | High | CYP2C9, CYP3A4 | 0 |

This table is a representative example based on findings for designed thiazolidinedione congeners. ymerdigital.com

These in silico ADME studies are crucial for prioritizing which synthesized compounds should move forward to more resource-intensive in vitro and in vivo testing. nih.govymerdigital.com By flagging potential liabilities early, computational approaches streamline the path to identifying viable drug candidates based on the this compound scaffold.

Applications in Organic Synthesis and Intermediates for Advanced Chemical Structures

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

Thiazolidine (B150603) motifs are recognized as crucial intermediates, acting as a bridge between organic synthesis and medicinal chemistry. nih.gov They are considered valuable "vehicles" for constructing complex organic compounds. nih.gov The structure of 2-oxo-1,3-thiazolidine-5-carboxylic acid is bifunctional; the carboxylic acid provides a reactive handle for forming amide bonds, esters, and other derivatives, while the nitrogen atom of the lactam can also undergo substitution, allowing for the extension of the molecular structure in multiple directions.

The synthesis of N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) derivatives showcases how the thiazolidine-4-carboxylic acid moiety can be elaborated into more complex structures with potential therapeutic applications. researchgate.net Similarly, the acylation of the nitrogen atom is a common strategy, as seen in the preparation of N-Acetyl-thiazolidine 4-carboxylic acid, which can alter the compound's properties and prevent unwanted oxidation. biosynth.com These examples highlight the role of the core structure as a versatile platform for building diverse and complex molecular architectures.

Potential in the Design and Synthesis of Novel Heterocyclic Systems

The 2-oxothiazolidine carboxylic acid ring is an excellent starting point for the synthesis of new and diverse heterocyclic systems. nih.gov Its structure can be strategically modified and used in cyclization reactions to build fused or linked ring systems.

A notable example involves the conversion of a thiazolidine-4-carboxylic acid derivative into a key intermediate for synthesizing 1,3,4-oxadiazoles. nanobioletters.com In this process, the initial thiazolidine compound is first protected and then reacted with hydrazine hydrate to form a hydrazide. nanobioletters.com This hydrazide then serves as the fundamental unit which, upon reaction with carboxylic acid derivatives in the presence of phosphoryl chloride, cyclizes to form the 1,3,4-oxadiazole ring. nanobioletters.com This multi-step synthesis demonstrates how the thiazolidine scaffold is instrumental in constructing entirely different heterocyclic rings.

Furthermore, thiazolidinones are frequently used as reactants in condensation and cyclization reactions to create a variety of other heterocyclic derivatives. mdpi.com Common reagents like mercaptoacetic acid, chloroacetyl chloride, and various thiocyanates are often used to append or build upon the thiazolidine skeleton, leading to a wide array of novel heterocyclic compounds.

Exploration in Supramolecular Chemistry and Engineered Self-Assembly based on Intermolecular Interactions

While specific studies on the supramolecular chemistry of this compound are not extensively documented, its molecular structure possesses all the necessary features for engaging in engineered self-assembly. The formation of supramolecular structures is governed by non-covalent intermolecular interactions, such as hydrogen bonding and π–π stacking.

The 2-oxothiazolidine carboxylic acid molecule contains several key functional groups capable of forming these interactions:

Carboxylic Acid Group: This group is a classic motif in supramolecular chemistry, capable of forming strong and directional hydrogen bonds. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen), often leading to the formation of stable dimeric structures.

Lactam (Amide) Group: The N-H group of the lactam is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These sites can participate in hydrogen bonding networks, contributing to the stability of crystal packing and the formation of larger assemblies. nih.gov

Thioether Sulfur Atom: The sulfur atom in the ring can also participate in weaker, non-conventional hydrogen bonds and other intermolecular contacts, further influencing the crystal packing.

Studies on related thiazolidine structures have confirmed the importance of N–H···O and C–H···O hydrogen bonds in stabilizing their crystal structures. nih.govmcmaster.ca The analysis of intermolecular interactions using techniques like Hirshfeld surface analysis reveals the specific contacts that govern how these molecules arrange themselves in the solid state. nih.gov Given these inherent structural features, this compound is a promising candidate for designing new materials based on predictable self-assembly and crystal engineering.

Data Table

Physicochemical properties of the related isomer, (R)-2-Oxo-1,3-thiazolidine-4-carboxylic acid, are provided below for reference.

| Property | Value |

| Chemical Formula | C₄H₅NO₃S |

| Molecular Weight | 147.15 g/mol |

| CAS Number | 19771-63-2 |

| Appearance | White to off-white powder/crystals |

| Melting Point | 174 °C (decomposes) |

| SMILES | OC(=O)[C@@H]1CSC(=O)N1 |

| InChI Key | BMLMGCPTLHPWPY-REOHCLBHSA-N |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for preparing 2-Oxo-1,3-thiazolidine-5-carboxylic acid?

- Methodological Answer: A common approach involves ternary condensation reactions using Meldrum’s acid with reagents like cyanoacetamides under basic conditions (e.g., KOH), adapted from protocols for structurally related 2-oxo-dihydropyridine carboxylic acids . Alternatively, cyclization via refluxing with sodium acetate in acetic acid facilitates thiazolidine ring formation, as demonstrated in analogous syntheses . Key steps include stoichiometric control and purification via recrystallization from DMF/acetic acid mixtures.

Q. Which spectroscopic techniques are optimal for characterizing the structural purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use DMSO-d6 to resolve proton environments (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm) and carbon骨架 via 13C NMR.

- Mass Spectrometry: HRMS confirms molecular weight (e.g., [M+H]+ expected at m/z 162.03 for C4H5NO3S).

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

- X-Ray Crystallography: For crystalline samples, use SHELXL refinement with anisotropic displacement parameters to resolve conformation .

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodological Answer: Employ standardized assays:

- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against S. aureus and E. coli, with MIC values determined at 24h.

- Anti-Inflammatory Assays: Measure COX-2 inhibition via ELISA, using celecoxib as a positive control.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa), with IC50 calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G* level) to model transition states and electron density maps. For example, Mulliken charge analysis identifies electrophilic centers at C5, explaining regioselective alkylation. Validate predictions with kinetic isotope effect (KIE) studies and compare with experimental HPLC reaction monitoring .

Q. What strategies address discrepancies in reported biological activities of derivatives across studies?

- Methodological Answer: Control variables via:

- Assay Standardization: Use identical cell lines (e.g., ATCC-certified), serum concentrations (10% FBS), and incubation times.

- Stability Testing: Pre-incubate compounds in assay media (37°C, 24h) and analyze degradation via LC-MS/MS.

- Orthogonal Validation: Confirm antimicrobial results with agar diffusion and time-kill assays .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer:

- Analog Synthesis: Introduce substituents at C5 (e.g., arylidenes) and the carboxylic acid group via parallel synthesis.

- Bioactivity Mapping: Test derivatives against multiple targets (e.g., kinases, proteases) to identify pharmacophores.

- Computational SAR: Use CoMFA or 3D-QSAR to correlate steric/electronic properties with activity, validated by leave-one-out cross-validation .

Q. What experimental approaches mitigate crystallization challenges for X-ray studies?

- Methodological Answer:

- Solvent Optimization: Use mixed-solvent systems (DCM/hexane diffusion) or salt formation (triethylammonium salts).

- Seeding: Introduce microcrystals from analogous compounds (e.g., 4-Oxo-5-propylidene derivatives).

- Refinement: Apply SHELXL with anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

Q. How can the stability of this compound under physiological conditions be rigorously evaluated?

- Methodological Answer:

- Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) with sampling at 0, 24, 48, and 72h.

- Degradation Analysis: Use LC-MS/MS to detect hydrolysis products (e.g., ring-opened thiol intermediates).

- Computational Predictions: Calculate hydrolysis activation energies (ΔG‡) via QM/MM simulations to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.